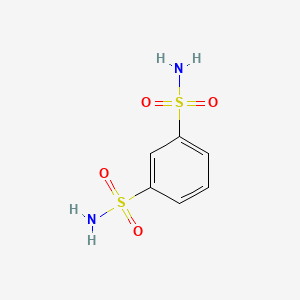
Benzene-1,3-disulfonamide
概要
説明
Synthesis Analysis
The synthesis of benzene-1,3-disulfonamide derivatives has been explored through various methods. For example, benzene-1,3-disulfonamides have been synthesized and investigated for their interactions with carbonic anhydrases, revealing a particular binding mode within the enzyme's active site. This synthesis approach has enabled the detailed study of these compounds' interactions with biological molecules, providing insights into their potential applications in medicinal chemistry (Alterio et al., 2007).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) calculations, has been employed to characterize this compound compounds. Studies have detailed the molecular geometry, vibrational frequencies, and electronic properties, offering a comprehensive understanding of their structure at the atomic level. For instance, DFT studies have provided insights into the stability, charge distribution, and molecular orbitals of these compounds, facilitating a deeper understanding of their chemical behavior and reactivity (Sarojini et al., 2012).
Chemical Reactions and Properties
This compound has been shown to participate in various chemical reactions, serving as a catalyst or reactant in the synthesis of complex organic molecules. Its role in facilitating reactions under mild conditions has been particularly noted, emphasizing its utility in organic synthesis. For example, it has been used as a catalyst in the conversion of aldehydes to 1,1-diacetates and acetals, showcasing its versatility and efficiency in promoting chemical transformations (Ghorbani‐Vaghei et al., 2009).
Physical Properties Analysis
The physical properties of this compound, including its crystalline structure, thermal stability, and solubility, have been thoroughly investigated. These studies have revealed the conditions under which different polymorphic forms can be obtained, providing valuable information for the development of pharmaceutical formulations and materials science applications. The crystal structures and thermal behaviors of various this compound derivatives have been characterized, highlighting the influence of molecular interactions on their physical properties (Sanphui et al., 2010).
Chemical Properties Analysis
Investigations into the chemical properties of this compound have focused on its reactivity, including its ability to undergo sulfonation and act as a catalyst in organic synthesis. These studies have contributed to a better understanding of its functional group chemistry and the potential for its application in the synthesis of complex organic molecules. The chemical versatility of this compound is highlighted by its application in the synthesis of benzimidazole derivatives, demonstrating its utility as a catalyst in organic reactions (Khazaei et al., 2011).
科学的研究の応用
Inhibition of Carbonic Anhydrases
Benzene-1,3-disulfonamide derivatives have shown significant interactions with mammalian alpha-carbonic anhydrases and bacterial/archaeal carbonic anhydrases from different classes. Crystallographic studies have revealed a unique binding mode within the cavity of these enzymes. This interaction suggests potential applications in targeting carbonic anhydrases for therapeutic purposes (Alterio et al., 2007).
Catalysis in Chemical Synthesis
Poly(N,N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromothis compound have been utilized as effective catalysts in various chemical synthesis processes. These include the conversion of aldehydes to 1,1-diacetates and acetals, and the preparation of acetals using diols under microwave irradiation (Ghorbani‐Vaghei et al., 2009).
Bromination of Unreactive Aromatic Compounds
N,N,N′,N′-Tetrabromothis compound and its polymeric form have been used as efficient reagents for the mild bromination of unreactive arenes at room temperature. This application demonstrates its utility in facilitating specific chemical reactions under milder conditions (Ghorbani‐Vaghei et al., 2012).
Oxidative Conversion of Thiols and Disulfide to Sulfonyl Chlorides
The derivatives of this compound, such as Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide), have been found to be mild and efficient reagents for the direct oxidative conversion of sulfur compounds to the corresponding arenesulfonyl chlorides. This process provides a convenient method for synthesizing a variety of aryl or heteroarylsulfonyl chlorides, highlighting its significance in organic synthesis (Veisi et al., 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
benzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYYFHGIHVULSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389041 | |
| Record name | 1,3-BENZENEDISULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3701-01-7 | |
| Record name | 1,3-Benzenedisulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3701-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-BENZENEDISULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Benzene-1,3-disulfonamide interact with Carbonic Anhydrase?
A1: this compound derivatives act as potent inhibitors of carbonic anhydrases (CAs) [, , ]. These compounds bind to the zinc ion within the CA active site through their sulfonamide group. This interaction effectively blocks the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons [].
Q2: What are the downstream effects of CA inhibition by Benzene-1,3-disulfonamides?
A2: The inhibition of CAs can lead to various physiological effects depending on the specific isoform targeted. In the context of fungal infections, inhibiting CA can disrupt essential fungal processes like fruiting body development, potentially leading to antifungal effects []. In bacteria, CA inhibition can affect bacterial growth and survival [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C6H8N2O4S2. Its molecular weight is 236.27 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data for this compound is not detailed in the provided papers, researchers frequently characterize such compounds using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. These methods provide information about the compound's structure and functional groups.
Q5: Has the stability of this compound been studied under various conditions?
A5: While the provided papers do not delve into specific stability studies for this compound itself, researchers exploring its derivatives as potential drugs would typically conduct stability testing under various conditions (temperature, humidity, pH) to assess their shelf life and suitability for pharmaceutical formulations.
Q6: Have Benzene-1,3-disulfonamides been explored for catalytic applications?
A6: The provided research focuses on the biological activity of Benzene-1,3-disulfonamides as enzyme inhibitors. Their use as catalysts in chemical reactions is not discussed in these papers.
Q7: Have computational methods been employed to study this compound and its derivatives?
A7: Yes, computational chemistry techniques are valuable tools in drug discovery. While not explicitly detailed in the provided research, researchers likely use techniques like molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling to understand how Benzene-1,3-disulfonamides interact with their targets and to design new derivatives with improved potency and selectivity [, , , ].
Q8: How does modifying the structure of this compound affect its activity?
A8: Research shows that introducing various substituents on the benzene ring of this compound can significantly alter its potency and selectivity for different CA isoforms [, , ]. For example, incorporating aminoalkyl, carboxyalkyl, or halogenosulfanilamide moieties generally enhances inhibitory activity against certain CAs [].
Q9: What are the challenges in formulating Benzene-1,3-disulfonamides for drug delivery?
A9: Formulating any drug, including this compound derivatives, involves addressing factors like solubility, stability, and bioavailability. Researchers may employ strategies like using specific excipients, creating prodrugs, or developing novel drug delivery systems to overcome these challenges [, , ].
Q10: Are there specific SHE (Safety, Health, and Environment) regulations regarding the handling and disposal of this compound?
A10: As with any chemical substance, handling this compound requires adherence to standard laboratory safety protocols and relevant regulations. Researchers should consult safety data sheets and follow appropriate waste disposal procedures [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



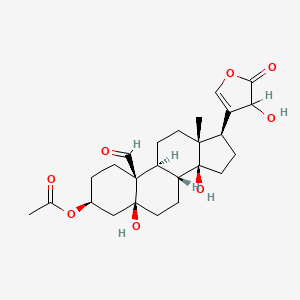

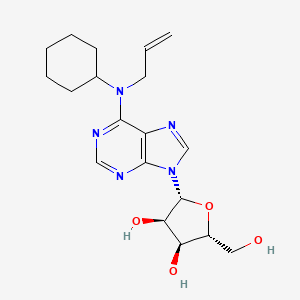
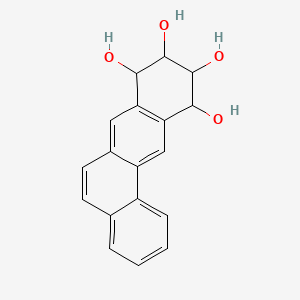
![3-Benzoylamino-1-[2-(4-benzoylamino-phenyl)-2-oxo-ethyl]-pyridinium](/img/structure/B1229657.png)

![[4-[5-Tert-butyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1229660.png)
![4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229661.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-nitrophenyl)acetamide](/img/structure/B1229665.png)
![2-[1-(p-Chlorophenyl)ethyl]-4,6-dinitrophenol](/img/structure/B1229667.png)
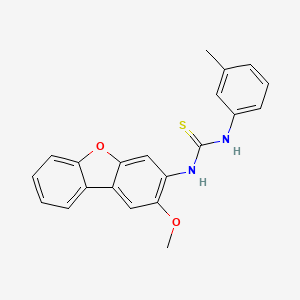
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B1229669.png)
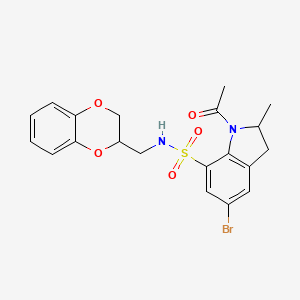
![[5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1229671.png)